1-Vinyl-1,2,4-triazole

Catalog No.
S579649
CAS No.
2764-83-2
M.F
C4H5N3
M. Wt
95.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Vinyl-1,2,4-triazole

CAS Number

2764-83-2

Product Name

1-Vinyl-1,2,4-triazole

IUPAC Name

1-ethenyl-1,2,4-triazole

Molecular Formula

C4H5N3

Molecular Weight

95.1 g/mol

InChI

InChI=1S/C4H5N3/c1-2-7-4-5-3-6-7/h2-4H,1H2

InChI Key

ITUNZCVRYICLQM-UHFFFAOYSA-N

SMILES

C=CN1C=NC=N1

Synonyms

1-vinyl-1,2,4-triazole, VTri cpd

Canonical SMILES

C=CN1C=NC=N1

The exact mass of the compound 1-Vinyl-1,2,4-triazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Vinyl-1,2,4-triazole (CAS: 2764-83-2) is a highly reactive, water-soluble N-vinyl heterocyclic monomer primarily procured for the synthesis of functional homopolymers and copolymers. Characterized by its five-membered aromatic ring containing three nitrogen atoms, this monomer offers multiple coordination sites and robust hydrogen-bonding capabilities [1]. In industrial and advanced research settings, it is valued for producing polymers with exceptional thermal stability (up to 300–350 °C), broad solubility in polar aprotic solvents, and high thermodynamic flexibility [2]. Its primary procurement drivers include its use as a precursor for anhydrous proton-conducting membranes, polymeric ionic liquids (PILs), and stabilizing matrices for metal nanoparticles, where its unique nitrogen distribution provides distinct physicochemical advantages over standard azole monomers [1].

Attempting to substitute 1-vinyl-1,2,4-triazole with closely related analogs, such as 1-vinylimidazole or non-vinyl 1,2,4-triazole, frequently compromises application-critical performance. While 1-vinylimidazole is a common substitute for basic coordination or quaternization tasks, its higher electron density reduces electrochemical stability at elevated voltages, limiting its viability in high-temperature fuel cell membranes [1]. Furthermore, the specific arrangement of the two unsubstituted nitrogen atoms in the 1,2,4-triazole ring enables distinct proton-hopping pathways (Grotthuss mechanism) and unique hydrogen-bonded supramolecular cross-linking that imidazole rings cannot replicate [2]. Substituting with non-vinyl 1,2,4-triazole fails entirely in applications requiring a covalently bound polymer backbone, as it can only serve as a dopant and is highly prone to leaching under operational stress [1].

Anhydrous Proton Conductivity in Polymer Membranes

In the development of high-temperature proton exchange membranes (PEMs), 1-vinyl-1,2,4-triazole copolymers demonstrate superior anhydrous proton transfer compared to imidazole-based alternatives. A direct comparative study showed that a copolymer containing 33% 1-vinyl-1,2,4-triazole achieved a proton conductivity of 10^-3 S/cm at 120 °C under anhydrous conditions, significantly outperforming equivalent imidazole copolymers[1]. This enhanced conductivity is attributed to the low-barrier hydrogen bonds formed by the 1,2,4-triazole fragments, which facilitate efficient proton hopping without relying on water molecules.

Evidence DimensionAnhydrous proton conductivity at 120 °C
Target Compound Data10^-3 S/cm (33% triazole copolymer)
Comparator Or BaselineImidazole-based copolymer (lower conductivity under identical conditions)
Quantified DifferenceSignificant increase in anhydrous proton conductivity
Conditions120 °C, anhydrous state, 33% comonomer content

Justifies the procurement of 1-vinyl-1,2,4-triazole over 1-vinylimidazole for next-generation, high-temperature fuel cell membranes that must operate without water humidification.

Supramolecular Porous Membrane Formation in Poly(Ionic Liquids)

When quaternized to form poly(ionic liquids) (PILs), the 1,2,4-triazole ring exhibits unique phase-separation behaviors not seen in imidazole analogs. Research indicates that while poly(3-methyl-1-vinylimidazolium TFSI) fails to form a regular structure upon contact with water, the corresponding poly(4-methyl-1-vinyl-1,2,4-triazolium TFSI) physically cross-links via water molecules through hydrogen bonding to form a stable, porous membrane [1]. This structural divergence is strictly tied to the nitrogen positioning in the 1,2,4-triazole ring.

Evidence DimensionWater-initiated structural morphology
Target Compound DataForms a physically cross-linked porous membrane
Comparator Or Baseline1-vinylimidazole derivative (fails to form a regular structure)
Quantified DifferenceBinary morphological divergence (porous membrane vs. unstructured)
ConditionsWet conditions (contact with water), TFSI counterion

Essential for buyers engineering single-component porous membranes or PILs where water-induced physical cross-linking is required without adding chemical cross-linkers.

Electrochemical Stability Window for Energy Devices

The electron density distribution within the 1,2,4-triazole ring provides enhanced resistance to electrochemical degradation compared to imidazole. Polymers derived from 1-vinyl-1,2,4-triazole maintain electrochemical stability up to 3.0–4.0 V, whereas imidazole rings suffer from insufficient electrochemical stability due to their higher electron density [1]. This makes 1-vinyl-1,2,4-triazole the required monomer for electrolytes exposed to high oxidative potentials.

Evidence DimensionElectrochemical stability window
Target Compound DataStable up to 3.0–4.0 V
Comparator Or BaselineImidazole derivatives (insufficient stability at high potentials)
Quantified DifferenceExtended anodic stability limit
ConditionsPolymer electrolyte membrane applications

Dictates monomer selection for solid-state batteries and fuel cells where oxidative degradation of the polymer backbone must be minimized.

Aqueous Thermodynamic Interaction for Nanoparticle Stabilization

Poly(1-vinyl-1,2,4-triazole) exhibits exceptionally strong interactions with water, making it a superior stabilizing matrix for metal nanoparticles. The mixing of PVT with water yields a highly exothermic enthalpy (ΔH = –68.9 kcal/mol) and a negative free energy of mixing (ΔG = –37.8 kcal/mol), driven by the unshared electron pairs on the triazole nitrogens [1]. This intense hydration ensures that PVT-capped silver or gold nanoparticles remain uniformly dispersed and stable in aqueous media, preventing agglomeration more effectively than less hydrophilic polymers.

Evidence DimensionEnthalpy of mixing with water (ΔH)
Target Compound DataΔH = –68.9 kcal/mol
Comparator Or BaselineStandard water-soluble N-vinyl polymers (less exothermic hydration)
Quantified DifferenceHighly negative enthalpy indicating intense hydrogen bonding
ConditionsAqueous solution, thermodynamic measurement

Validates the choice of 1-vinyl-1,2,4-triazole for formulating biocompatible metal-polymer nanocomposites, ensuring long-term colloidal stability.

High-Temperature Anhydrous Proton Exchange Membranes (PEMs)

Directly leveraging its superior anhydrous proton conductivity (10^-3 S/cm at 120 °C) and high thermal stability (up to 350 °C), this monomer is the optimal choice for synthesizing polymer backbones in fuel cells operating above 120 °C, replacing conventional humidified Nafion systems or imidazole-based polymers [1].

Single-Component Porous Poly(Ionic Liquids)

Utilizing its unique water-initiated hydrogen-bonding behavior, 1-vinyl-1,2,4-triazole is procured to synthesize quaternized PILs that spontaneously form porous membranes in wet conditions, ideal for advanced filtration, separation, and solid-state electrolyte applications where chemical cross-linkers are undesirable [2].

Stabilizing Matrices for Noble Metal Nanocomposites

Driven by its highly exothermic interaction with water (ΔH = –68.9 kcal/mol) and multiple coordination sites, the monomer is polymerized to create highly hydrophilic capping agents for silver and gold nanoparticles, ensuring exceptional colloidal stability for antimicrobial coatings and catalytic systems [3].

High-Voltage Polymer Electrolytes

Benefiting from an extended electrochemical stability window (up to 4.0 V) compared to imidazole analogs, 1-vinyl-1,2,4-triazole is selected for synthesizing robust polymer electrolytes in next-generation electrochemical devices and sensors that operate under high oxidative stress [1].

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Vinyl-1,2,4-triazole

Dates

Last modified: 08-15-2023

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